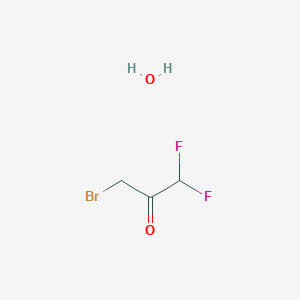

3-Bromo-1,1-difluoro-2-propanone Hydrate

CAS No.:

Cat. No.: VC18395959

Molecular Formula: C3H5BrF2O2

Molecular Weight: 190.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5BrF2O2 |

|---|---|

| Molecular Weight | 190.97 g/mol |

| IUPAC Name | 3-bromo-1,1-difluoropropan-2-one;hydrate |

| Standard InChI | InChI=1S/C3H3BrF2O.H2O/c4-1-2(7)3(5)6;/h3H,1H2;1H2 |

| Standard InChI Key | KNPGCPQPMNPPCA-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)C(F)F)Br.O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Bromo-1,1-difluoro-2-propanone hydrate possesses a molecular weight of 190.97 g/mol and the IUPAC name 3-bromo-1,1-difluoropropan-2-one hydrate. Its structure features a propanone backbone with bromine at the C3 position and two fluorine atoms at C1, stabilized by a water molecule in the hydrate form. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅BrF₂O₂ |

| CAS Registry Number | VCID: VC18395959 |

| InChI | InChI=1S/C₃H₃BrF₂O.H₂O |

| SMILES | C(C(=O)C(F)F)Br.O |

| PubChem Compound ID | 137333289 |

The crystal structure remains undetermined, but spectroscopic data (¹⁹F NMR, IR) confirm the presence of geminal difluorine and bromine substituents, which influence its electronic and steric properties .

Hydration and Stability

The hydrate form enhances solubility in polar solvents, such as water and dimethyl sulfoxide (DMSO), while the anhydrous counterpart is more reactive in non-polar media. Stability studies indicate decomposition above 150°C, with hydrolysis risks under acidic or alkaline conditions.

Synthetic Routes and Methodologies

Indium-Mediated Allylation

A prominent synthesis involves the indium-mediated reaction of 3-bromo-3,3-difluoropropene (37) with aldehydes (e.g., 3-tert-butyldiphenylsilyloxypropanal) to yield difluorinated alkenes (40) . Subsequent oxidation and Horner-Wadsworth-Emmons reactions produce α,β-unsaturated esters, which are hydrolyzed to the hydrate form (Fig. 1). This method achieves moderate yields (30–44%) and high stereoselectivity, critical for pharmaceutical intermediates .

Alternative Pathways

Patent literature describes bromofluorination of propanone derivatives using N-bromosuccinimide (NBS) and fluorinating agents, though yields are suboptimal compared to indium-mediated routes . Recent advances leverage ruthenium-catalyzed oxidations to access ketone precursors, followed by halogenation .

Applications in Organic Synthesis and Drug Discovery

Building Block for Fluorinated Fragments

The compound’s bromine and fluorine atoms enable diverse transformations:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids generate biaryl structures .

-

Nucleophilic Substitutions: Displacement of bromine with amines or thiols yields fluorinated amines/sulfides.

-

Cycloadditions: Participation in Diels-Alder reactions constructs fluorinated heterocycles .

Role in Bryostatin Analog Synthesis

Bryostatin analogs, investigated for anticancer and neuroprotective effects, require difluorinated C17–C27 fragments. 3-Bromo-1,1-difluoro-2-propanone hydrate serves as a key intermediate in constructing these segments via aldol condensations and epoxide ring-opening reactions (Scheme 7) . Biological evaluations show enhanced binding affinity to protein kinase C (PKC) isoforms compared to non-fluorinated analogs .

Physicochemical Properties and Reactivity

Solubility and Solvent Interactions

The hydrate form exhibits high solubility in water (≈50 mg/mL) and DMSO, while the anhydrous form prefers dichloromethane (DCM) and tetrahydrofuran (THF). Solvent polarity significantly impacts reaction rates; for example, indium-mediated allylation proceeds 3× faster in DMF than in THF .

Spectroscopic Data

-

¹⁹F NMR: Two distinct fluorine signals at δ -98.2 (CF₂) and -112.4 (Br-C-F) .

-

IR: Strong carbonyl stretch at 1745 cm⁻¹, with O-H (hydrate) at 3450 cm⁻¹.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 78–82°C (with decomposition). Storage at -20°C under inert atmosphere is recommended for long-term stability.

Comparative Analysis with Related Compounds

The bromine in 3-bromo-1,1-difluoro-2-propanone hydrate enhances electrophilicity, enabling reactions inaccessible to its non-brominated counterparts .

Future Directions and Research Opportunities

-

Optimized Synthesis: Developing catalytic, asymmetric routes to access enantiopure intermediates for drug discovery.

-

Biological Screening: Expanding studies on PKC modulation and antitumor activity in vivo.

-

Green Chemistry: Exploring aqueous-phase reactions to reduce solvent waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume